molecular formula C22H44O13 B11827456 HO-Peg10-CH2cooh

HO-Peg10-CH2cooh

Cat. No.: B11827456
M. Wt: 516.6 g/mol
InChI Key: VEAWKHYVNPPKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HO-Peg10-CH2cooh is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

HO-Peg10-CH2cooh is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and other reagents. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the attachment of PEG chains to a core molecule, followed by functionalization with carboxyl and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis in controlled environments. The process includes purification steps to ensure high purity (≥98.0%) and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

HO-Peg10-CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of the carboxyl group can produce alcohols .

Mechanism of Action

HO-Peg10-CH2cooh functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating protein levels within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HO-Peg10-CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in forming PROTACs with high efficiency and selectivity .

Properties

Molecular Formula

C22H44O13

Molecular Weight

516.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C22H44O13/c23-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22(24)25/h23H,1-21H2,(H,24,25)

InChI Key

VEAWKHYVNPPKRE-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O

Origin of Product

United States

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